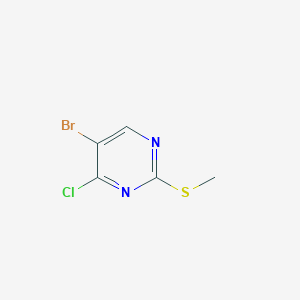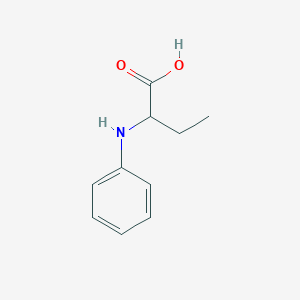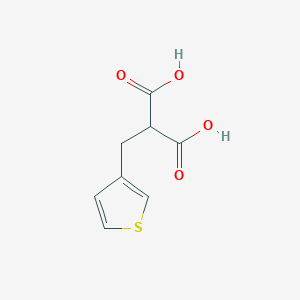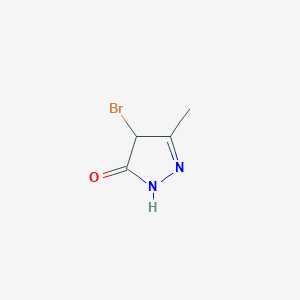![molecular formula C8H11ClO B1267036 Cloruro de biciclo[2.2.1]heptano-2-carbonilo CAS No. 35202-90-5](/img/structure/B1267036.png)
Cloruro de biciclo[2.2.1]heptano-2-carbonilo
Descripción general
Descripción
Bicyclo[2.2.1]heptane-2-carbonyl chloride is a useful research compound. Its molecular formula is C8H11ClO and its molecular weight is 158.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
El cloruro de biciclo[2.2.1]heptano-2-carbonilo sirve como un intermedio valioso en la síntesis orgánica. Su estructura es propicia para las reacciones de Diels-Alder, que son fundamentales en la construcción de compuestos orgánicos complejos . La reactividad del compuesto permite la creación de nuevas estructuras bicíclicas que pueden servir como andamiajes para productos farmacéuticos y agroquímicos .
Química Medicinal
En la química medicinal, este compuesto se utiliza para la síntesis de candidatos a fármacos. Su marco bicíclico se encuentra en varias moléculas bioactivas, lo que lo convierte en un bloque de construcción esencial para el desarrollo de nuevos agentes terapéuticos . La capacidad del compuesto para sufrir varias transformaciones químicas lo convierte en un precursor clave en el diseño de moléculas con potenciales actividades farmacológicas .
Ciencia de los Materiales
El this compound también se está explorando en la ciencia de los materiales para el desarrollo de nuevos polímeros y materiales avanzados. Su estructura rígida puede impartir resistencia y estabilidad cuando se incorpora a cadenas poliméricas . Los investigadores están investigando su uso en la creación de materiales con propiedades únicas, como una mayor durabilidad o reactividad específica en determinadas condiciones .
Química Analítica
En química analítica, este compuesto se puede utilizar como estándar o reactivo en varios métodos analíticos. Su estructura y reactividad bien definidas lo hacen adecuado para su uso en curvas de calibración y como reactivo en métodos de detección basados en la síntesis .
Ciencia Ambiental
Se están estudiando las posibles aplicaciones ambientales del compuesto, particularmente en el contexto de la remediación ambiental. Sus propiedades químicas pueden aprovecharse para crear compuestos que puedan neutralizar o secuestrar contaminantes .
Bioquímica
En bioquímica, el this compound es de interés debido a su potencial para imitar o interferir con los procesos bioquímicos naturales. Podría utilizarse para sintetizar análogos de compuestos naturales o inhibidores de vías biológicas .
Mecanismo De Acción
Target of Action
Bicyclo[2.2.1]heptane-2-carbonyl chloride has been identified as a potential antagonist of the chemokine receptor CXCR2 . The chemokine receptor CXCR2 plays a crucial role in the body’s immune response by mediating the migration of leukocytes, particularly neutrophils, to sites of inflammation or injury .
Mode of Action
The exact mode of action of Bicyclo[22It is believed to interact with the chemokine receptor cxcr2, inhibiting its function and thereby reducing the migration of leukocytes . This can help to modulate the body’s immune response and potentially reduce inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Bicyclo[2.2.1]heptane-2-carbonyl chloride is the chemokine signaling pathway, specifically the signaling of the chemokine receptor CXCR2 . By acting as an antagonist of CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can disrupt the normal functioning of this pathway, potentially leading to a reduction in inflammation and other immune responses .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[22In vivo studies in rats have indicated that it has an excellent pharmacokinetic profile . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Bicyclo[2.2.1]heptane-2-carbonyl chloride and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[2.2.1]heptane-2-carbonyl chloride’s action are primarily related to its antagonistic activity against the chemokine receptor CXCR2 . By inhibiting CXCR2, Bicyclo[2.2.1]heptane-2-carbonyl chloride can potentially reduce the migration of leukocytes to sites of inflammation or injury, thereby modulating the body’s immune response .
Action Environment
The action, efficacy, and stability of Bicyclo[2.2.1]heptane-2-carbonyl chloride can be influenced by various environmental factors. For example, factors such as temperature and pH could potentially affect the stability of the compound . Additionally, the presence of other substances in the body could potentially influence the compound’s efficacy and action. More research is needed to fully understand how these and other environmental factors influence the action of Bicyclo[2.2.1]heptane-2-carbonyl chloride.
Propiedades
IUPAC Name |
bicyclo[2.2.1]heptane-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUZLAZTFSUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956654 | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35202-90-5 | |
| Record name | 2-Norbornane carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035202905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[2.2.1]heptane-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)

![Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1266962.png)
![n-[2-Chloro-5-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B1266963.png)






